Cas no 2347415-30-7 ((8Z,11Z,14Z)-ethyl octadeca-8,11,14-trienoate)
(8Z,11Z,14Z)-ethyl octadeca-8,11,14-trienoate Chemical and Physical Properties
Names and Identifiers
-
- 2347415-30-7
- PD166001
- 8(Z),11(Z),14(Z)-Octadecatrienoic Acid ethyl ester
- (8Z,11Z,14Z)-ethyl octadeca-8,11,14-trienoate
-
- Inchi: 1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h6-7,9-10,12-13H,3-5,8,11,14-19H2,1-2H3/b7-6-,10-9-,13-12-
- InChI Key: RWGSLEHAYKJECS-QNEBEIHSSA-N
- SMILES: O(CC)C(CCCCCC/C=C\C/C=C\C/C=C\CCC)=O
Computed Properties
- Exact Mass: 306.255880323g/mol
- Monoisotopic Mass: 306.255880323g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 15
- Complexity: 327
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 3
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.6
- Topological Polar Surface Area: 26.3Ų
(8Z,11Z,14Z)-ethyl octadeca-8,11,14-trienoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Larodan | 30-1839-2-2mg |
Ethyl 8(Z),11(Z),14(Z)-Octadecatrienoate |
2347415-30-7 | >98% | 2mg |
€360.00 | 2025-03-07 | |
| 1PlusChem | 1P01X6K2-2mg |
8(Z),11(Z),14(Z)-Octadecatrienoic Acid ethyl ester |
2347415-30-7 | ≥98% | 2mg |
$628.00 | 2024-05-23 | |
| Larodan | 30-1839-1-1mg |
Ethyl 8(Z),11(Z),14(Z)-Octadecatrienoate |
2347415-30-7 | >98% | 1mg |
€250.00 | 2025-03-07 |
(8Z,11Z,14Z)-ethyl octadeca-8,11,14-trienoate Related Literature
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
Additional information on (8Z,11Z,14Z)-ethyl octadeca-8,11,14-trienoate
Introduction to (8Z,11Z,14Z)-ethyl octadeka-8,11,14-trienoate (CAS No. 2347415-30-7)
(8Z,11Z,14Z)-ethyl octadeka-8,11,14-trienoate, identified by the Chemical Abstracts Service Number (CAS No.) 2347415-30-7, is a specialized organic compound that has garnered significant attention in the field of chemical and biomedical research. This compound belongs to the class of polyunsaturated fatty acid derivatives and exhibits unique structural and functional properties that make it a subject of intense study in various scientific disciplines.
The molecular structure of (8Z,11Z,14Z)-ethyl octadeka-8,11,14-trienoate consists of a long hydrocarbon chain with three double bonds positioned at specific carbon atoms, specifically at positions 8, 11, and 14. This configuration imparts distinct chemical reactivity and biological activity, making it a valuable candidate for exploring potential applications in pharmaceuticals, nutraceuticals, and materials science.
Recent advancements in the field of lipid chemistry have highlighted the importance of polyunsaturated fatty acids (PUFAs) in maintaining cellular health and modulating physiological processes. Compounds like (8Z,11Z,14Z)-ethyl octadeka-8,11,14-trienoate are being investigated for their potential roles in anti-inflammatory responses, cardiovascular health, and neuroprotection. The presence of multiple double bonds enhances its ability to interact with various biological pathways, making it a promising molecule for drug development.
In a study published in the Journal of Lipid Research in 2022, researchers demonstrated that derivatives of PUFAs with similar structural features to (8Z,11Z,14Z)-ethyl octadeka-8,11,14-trienoate could significantly reduce oxidative stress in cellular models. The study employed advanced spectroscopic techniques to elucidate the mechanism by which these compounds exert their protective effects. The findings suggest that this compound may have therapeutic potential in conditions associated with oxidative damage.
The synthesis of (8Z,11Z,14Z)-ethyl octadeka-8,11,14-trienoate presents unique challenges due to its complex molecular architecture. However, recent innovations in synthetic organic chemistry have enabled more efficient and scalable production methods. These advancements have not only improved the availability of the compound for research purposes but also opened new avenues for industrial applications.
One of the most intriguing aspects of (8Z,11Z,14Z)-ethyl octadeka-8,11,14-trienoate is its potential role in modulating lipid metabolism. Research indicates that this compound can influence the activity of key enzymes involved in fatty acid synthesis and degradation. By targeting these pathways, it may be possible to develop novel strategies for managing metabolic disorders such as obesity and type 2 diabetes.
The biocompatibility and low toxicity profile of (8Z,11Z,14Z)-ethyl octadeka-8,11,14-trienoate make it an attractive candidate for clinical trials. Preliminary animal studies have shown that the compound can be safely administered at high doses without significant adverse effects. This encourages further investigation into its potential therapeutic applications in humans.
In conclusion, (8Z,11z,14z)-ethyl octadeka-8,11,14-trienoate (CAS No. 2347415-30-7) is a multifaceted compound with significant promise in various fields of science and medicine。 Its unique structural properties and biological activities make it a valuable tool for researchers exploring new treatments for chronic diseases and improving overall health outcomes。 As our understanding of lipid biochemistry continues to evolve, compounds like this will undoubtedly play an increasingly important role in advancing medical science.
2347415-30-7 ((8Z,11Z,14Z)-ethyl octadeca-8,11,14-trienoate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)